![molecular formula C14H13BrO2S B14218287 2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane CAS No. 550348-57-7](/img/structure/B14218287.png)
2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane is a complex organic compound that features a brominated thiophene ring attached to a phenyl group, which is further connected to a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane typically involves multiple steps, starting with the bromination of a thiophene derivative. The brominated thiophene is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction. The final step involves the formation of the dioxolane ring through a cyclization reaction under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the bromination and coupling steps, as well as the use of more efficient catalysts and solvents to improve yield and reduce production costs .
化学反応の分析
Types of Reactions
2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted thiophene.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) are often used in substitution reactions
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogen-substituted thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used
科学的研究の応用
2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers .
作用機序
The mechanism of action of 2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The brominated thiophene moiety can enhance its binding affinity to certain molecular targets, contributing to its biological activity .
類似化合物との比較
Similar Compounds
- 4-(4-Bromo-5-methylthiophen-2-yl)pyridine
- 2-(4-Bromo-5-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole .
Uniqueness
2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane is unique due to its combination of a brominated thiophene ring and a dioxolane ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
550348-57-7 |
|---|---|
分子式 |
C14H13BrO2S |
分子量 |
325.22 g/mol |
IUPAC名 |
2-[4-(4-bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C14H13BrO2S/c1-9-12(15)8-13(18-9)10-2-4-11(5-3-10)14-16-6-7-17-14/h2-5,8,14H,6-7H2,1H3 |
InChIキー |
KREYVIWYANHIPK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(S1)C2=CC=C(C=C2)C3OCCO3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


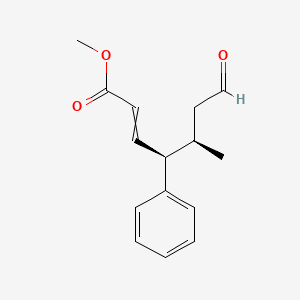

![6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218228.png)
![1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene](/img/structure/B14218232.png)
![acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate](/img/structure/B14218234.png)
![5-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyrimidine](/img/structure/B14218238.png)
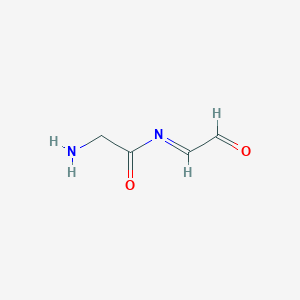
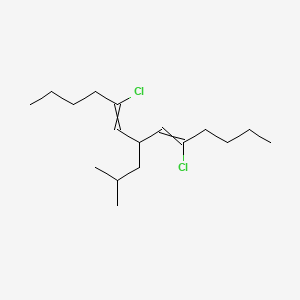
![5H-Pyrrolo[1,2-a]azepin-7-ol](/img/structure/B14218263.png)
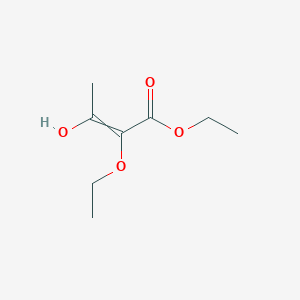
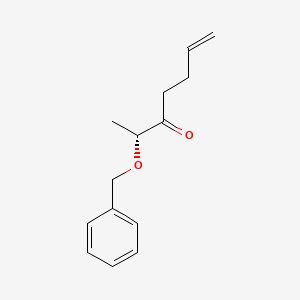
![(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine](/img/structure/B14218279.png)
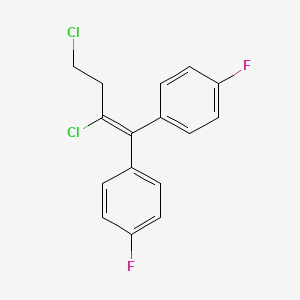
![1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218298.png)
